molecular formula C8H9F8N B14372163 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine CAS No. 90292-36-7

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine

Cat. No.: B14372163
CAS No.: 90292-36-7
M. Wt: 271.15 g/mol
InChI Key: WDOQJNYUWNXKQX-UHFFFAOYSA-N
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Description

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine typically involves the fluorination of precursor compounds. One common method includes the reaction of hex-2-en-1-amine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorination techniques and equipment. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the dimethylamino group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications .

Properties

CAS No.

90292-36-7

Molecular Formula

C8H9F8N

Molecular Weight

271.15 g/mol

IUPAC Name

3,4,4,5,5,6,6,6-octafluoro-N,N-dimethylhex-2-en-1-amine

InChI

InChI=1S/C8H9F8N/c1-17(2)4-3-5(9)6(10,11)7(12,13)8(14,15)16/h3H,4H2,1-2H3

InChI Key

WDOQJNYUWNXKQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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